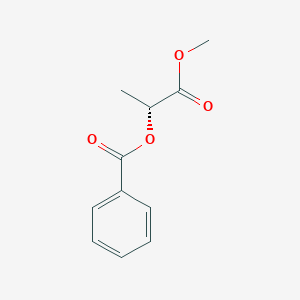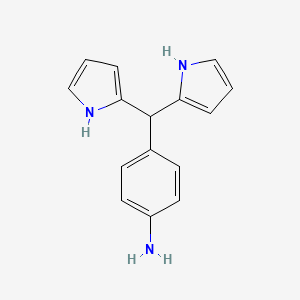
5-(4-Aminophenyl)dipyrromethane
Übersicht
Beschreibung
5-(4-Aminophenyl)dipyrromethane is a useful research compound. Its molecular formula is C15H15N3 and its molecular weight is 237.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Aminophenyl)dipyrromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Aminophenyl)dipyrromethane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bio-Inspired Conductive Polymers : Susmel and Comuzzi (2015) discussed the use of 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as electroactive building blocks for bio-inspired conductive molecularly imprinted polymers. These polymers can reversibly and selectively incorporate template salicylic acid, demonstrating their potential in biosensing applications (Susmel & Comuzzi, 2015).
Fluorescence Turn-On Zn2+ Probes : Tang et al. (2015) developed a novel acylation method for 5-aryl dipyrromethanes, leading to highly sensitive fluorescence turn-on Zn2+ probes for imaging in Hela cells (Tang et al., 2015).
Functionalization of Dipyrromethanes : Pereira et al. (2013) presented a method for functionalizing dipyrromethanes with various structural features, enabling the synthesis of new -amino esters, which can be used in diverse chemical applications (Pereira et al., 2013).
Catalytic and Substrate Binding Roles : Warren and Jordan (1988) explored the role of the dipyrromethane cofactor in E. coli porphobilinogen deaminase, highlighting its crucial function in substrate binding and catalytic regulation (Warren & Jordan, 1988).
Synthesis of Porphyrins : Durantini and Silber (1999) demonstrated a method for synthesizing 5-(4-acetamidophenyl)-10,15,20-tris(4-substituted phenyl) porphyrins from dipyrromethane, highlighting its utility in porphyrin synthesis (Durantini & Silber, 1999).
Antimicrobial and Antioxidant Properties : Fadda et al. (2021) found that dipyrromethane-based synthesis of new A2B2 porphyrin derivatives showed promising antimicrobial and antioxidant properties, with certain compounds exhibiting higher antimicrobial activity (Fadda et al., 2021).
Synthesis of Functionalized Dipyrromethanes and BODIPYs : Hohlfeld et al. (2019) demonstrated that 4-fluoro-3-nitrophenyl-substituted dipyrromethanes can efficiently synthesize functionalized dipyrromethanes, BODIPYs, and porphyrinoids for material sciences and photomedicine (Hohlfeld et al., 2019).
Eigenschaften
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHUGWIBLIJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)N)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)dipyrromethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



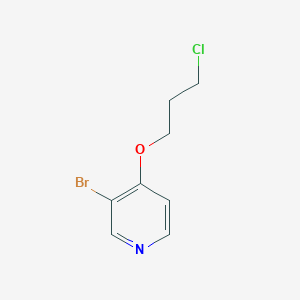
![Tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetate](/img/structure/B8134124.png)

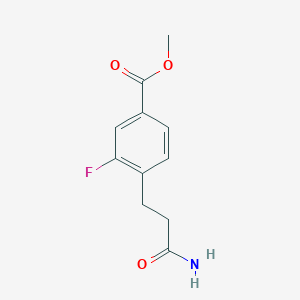
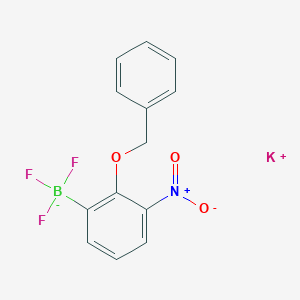
![POtassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide](/img/structure/B8134145.png)
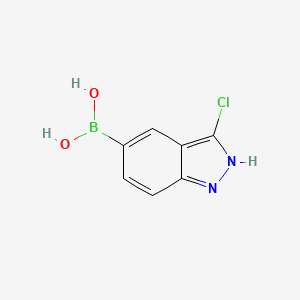
![5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid](/img/structure/B8134154.png)
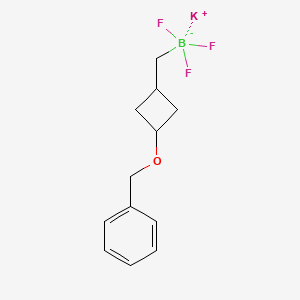
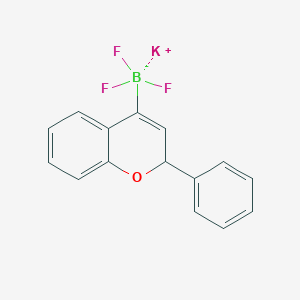
![3-{[(1r,2s)-2-Aminocyclohexyl]amino}-5-(1h-Indol-7-Ylamino)-1,2,4-Triazine-6-Carboxamide](/img/structure/B8134197.png)

